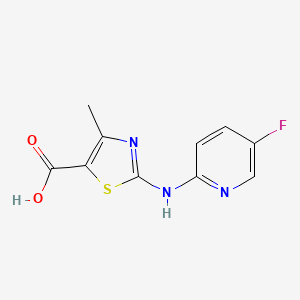

2-((5-Fluoropyridin-2-yl)amino)-4-methylthiazole-5-carboxylic acid

Descripción

Propiedades

IUPAC Name |

2-[(5-fluoropyridin-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FN3O2S/c1-5-8(9(15)16)17-10(13-5)14-7-3-2-6(11)4-12-7/h2-4H,1H3,(H,15,16)(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRVGEPPWTHTFMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)NC2=NC=C(C=C2)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Reaction Conditions and Procedure

| Parameter | Range / Value | Notes |

|---|---|---|

| Solvent | Ethanol with 10-35% ethyl acetate | Ethyl acetate mass fraction optimized at 20-25% |

| Thiourea | 30.4 g | Reactant |

| Sodium carbonate | 0.3 - 3.3 g | Catalyst; weight ratio to 2-chloroacetylacetate 0.01-0.1 |

| Ethyl 2-chloroacetoacetate | 33 g | Added dropwise |

| Temperature (addition) | 40-55 °C | For dropwise addition |

| Temperature (post-addition hold) | 60-70 °C | Reaction insulation for 5-5.5 hours |

| pH adjustment | 9-10 | Using 30% caustic soda solution |

| Reaction time | 5-5.5 hours | After addition completion |

| Yield | >98% | High efficiency |

| Melting point | 172-173 °C | Product purity indicator |

Stepwise Process

- Prepare a 10-35% ethyl acetate solution in ethanol (e.g., 200 mL solvent).

- Dissolve 30.4 g thiourea and sodium carbonate (optimal ~1.5 g) in the solvent.

- Warm the mixture to approximately 45 °C.

- Add 33 g ethyl 2-chloroacetoacetate dropwise over 20-30 minutes while maintaining temperature.

- After addition, increase temperature to 60-70 °C and maintain for 5-5.5 hours for reaction completion.

- Remove most solvent by distillation and cool to room temperature.

- Filter to remove unreacted solids.

- Add filtrate to water (e.g., 500 mL) and adjust pH to 9-10 with 30% caustic soda.

- Stir for 0.5 hours, filter, and vacuum dry to obtain the product.

Advantages of This Method

- Reduced reaction time: Compared to traditional reflux methods requiring overnight reactions, this method completes in about 5 hours.

- Lower reaction temperature: The process avoids high reflux temperatures, reducing energy consumption.

- High yield and purity: Product yields exceed 98%, with consistent melting points indicating high purity.

- Simplified operation: The use of mixed solvents and sodium carbonate catalysis streamlines the process.

Summary Table of Key Preparation Parameters

| Step | Reagents/Conditions | Outcome/Notes |

|---|---|---|

| Solvent system | Ethanol + 10-35% ethyl acetate | Optimized at 20-25% ethyl acetate |

| Catalysis | Sodium carbonate (0.01-0.1 weight ratio) | Enhances reaction rate, lowers temp |

| Temperature (addition) | 40-55 °C | Controlled dropwise addition |

| Temperature (reaction hold) | 60-70 °C | Maintained for 5-5.5 h |

| pH adjustment | 9-10 with 30% NaOH solution | For precipitation and purification |

| Yield | >98% | High efficiency |

| Product melting point | 172-173 °C | Indicates high purity |

Research Findings and Industrial Relevance

- The method is patented (CN103664819A) and represents a significant improvement over prior art, which involved longer reaction times and higher energy consumption.

- The use of sodium carbonate as a mild base catalyst in a mixed solvent system is a key innovation that enables shorter reaction times and lower temperatures.

- The high yield and purity make this route suitable for scale-up in pharmaceutical intermediate production.

- The intermediate synthesized is crucial for the preparation of various 2-substituted amino-4-methylthiazole derivatives, including 2-((5-Fluoropyridin-2-yl)amino)-4-methylthiazole-5-carboxylic acid, which has potential applications in anti-HIV and antitumor drug development.

Análisis De Reacciones Químicas

Types of Reactions

2-((5-Fluoropyridin-2-yl)amino)-4-methylthiazole-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The fluorine atom in the pyridine ring can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Aplicaciones Científicas De Investigación

2-((5-Fluoropyridin-2-yl)amino)-4-methylthiazole-5-carboxylic acid has several scientific research applications:

Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals with potential therapeutic effects.

Agrochemicals: Fluorinated pyridine derivatives are known for their use in the development of agrochemicals with improved properties.

Material Science: The unique electronic properties of fluorinated compounds make them suitable for use in organic semiconductors and other advanced materials.

Mecanismo De Acción

The mechanism of action of 2-((5-Fluoropyridin-2-yl)amino)-4-methylthiazole-5-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom in the pyridine ring enhances the compound’s ability to interact with biological targets through hydrogen bonding and electrostatic interactions. This can lead to the modulation of various biochemical pathways, making the compound useful in medicinal applications.

Comparación Con Compuestos Similares

Comparative Analysis with Structural Analogs

Structural and Functional Comparisons

The compound’s structural analogs differ primarily in substituents on the thiazole ring and the nature of the aryl/heteroaryl group attached via the amino linker. Key comparisons include:

Key Observations:

Aromatic Systems: Pyridine (target compound) vs. phenyl (CAS 144060-99-1, ) alters π-π stacking interactions and solubility. Bulkier Groups: Indolyl substituents () improve XO inhibition but may reduce bioavailability due to increased hydrophobicity.

Biological Activity: The target compound’s fluoropyridine group is structurally distinct from febuxostat’s isobutoxyphenyl moiety, suggesting differences in XO binding kinetics. Analogs with indolyl groups (e.g., ) show nanomolar XO inhibition but lack consistent in vivo efficacy, highlighting the need for balanced lipophilicity.

Pharmacological and Physicochemical Properties

- Solubility : The carboxylic acid group enhances aqueous solubility, critical for oral bioavailability.

- Target Selectivity : Pyridine-based derivatives (target compound) may exhibit improved selectivity over phenyl-based analogs due to distinct hydrogen-bonding patterns.

Actividad Biológica

2-((5-Fluoropyridin-2-yl)amino)-4-methylthiazole-5-carboxylic acid, identified by its CAS number 1255784-36-1, is a thiazole derivative that has garnered attention in pharmacological research due to its potential biological activities. This compound exhibits various therapeutic properties, particularly in the context of metabolic disorders and inflammation.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₁₂FN₃O₂S, with a molecular weight of 253.26 g/mol. The compound features a thiazole ring, which is known for its biological significance, particularly in drug design.

Biological Activity Overview

Research indicates that this compound possesses antioxidant , anti-inflammatory , and antidiabetic properties. Its mechanisms of action may involve modulation of oxidative stress markers and inflammatory cytokines, which are critical in various disease states.

Antioxidant Activity

Studies have demonstrated that thiazole derivatives can exhibit significant antioxidant activity. For instance, the compound's ability to scavenge free radicals and reduce oxidative stress has been highlighted in several experimental models. This activity is essential for protecting cellular integrity against oxidative damage.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored through various in vivo studies. It has been shown to lower levels of pro-inflammatory cytokines and improve overall inflammatory responses in animal models subjected to inflammatory stimuli.

Antidiabetic Properties

Recent investigations have focused on the compound's effects on glucose metabolism and insulin sensitivity. In a study involving streptozotocin (STZ)-induced diabetic rats, administration of the compound resulted in significant reductions in serum glucose levels and improvements in lipid profiles. The compound also demonstrated protective effects on pancreatic islets, enhancing beta-cell function and morphology.

Case Studies

-

Diabetes Model Study

- Objective : To evaluate the antidiabetic effects of this compound.

- Method : STZ was used to induce diabetes in rats, followed by treatment with the compound for four weeks.

- Results : Significant reductions in blood glucose levels were observed alongside improved insulin sensitivity markers (HOMA-IR). Histopathological analysis revealed normalization of pancreatic islet morphology post-treatment .

-

Oxidative Stress Assessment

- Objective : To assess the antioxidant capacity of the compound.

- Method : Various assays measuring reactive oxygen species (ROS) levels were conducted.

- Results : The compound effectively reduced ROS levels and increased antioxidant enzyme activities (e.g., superoxide dismutase, catalase), indicating robust antioxidant properties .

Data Table: Biological Activity Summary

Q & A

Q. Table 1: Key Synthetic Parameters

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Thiazole Formation | α-Bromoketone, thiourea, EtOH, reflux | 65–75 | |

| Fluoropyridyl Coupling | DMF, 70°C, 12 hr | 50–60 | |

| Hydrolysis | NaOH, THF/EtOH, 60°C | 70–80 |

Basic: What analytical techniques validate the structural integrity of this compound?

Answer:

- Single-Crystal X-Ray Diffraction : Resolves bond lengths (e.g., C–N = 1.34 Å) and dihedral angles (e.g., 2.4° between thiazole and pyridine rings) . Use SHELXL for refinement, ensuring R-factor < 0.05 .

- NMR Spectroscopy : Confirm fluoropyridyl substitution via -NMR (−120 to −130 ppm) and thiazole protons at δ 7.2–8.0 ppm in -NMR .

- HPLC-Purity Analysis : Employ C18 columns with UV detection (λ = 254 nm); ≥98% purity is standard for pharmacological studies .

Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., xanthine oxidase inhibition vs. metabolic effects)?

Answer:

Contradictions may arise from assay conditions or off-target effects. Mitigate via:

Orthogonal Assays : Compare enzymatic inhibition (e.g., xanthine oxidase IC) with cellular models (e.g., uric acid reduction in hepatocytes) .

SAR Studies : Modify the fluoropyridyl or thiazole substituents to isolate activity. For example, replacing 5-fluoro with chloro alters electron-withdrawing effects and binding affinity .

Computational Docking : Use AutoDock Vina to model interactions with xanthine oxidase (PDB: 1N5X) versus peroxisome proliferator-activated receptors (PPARs) .

Q. Table 2: Biological Activity Comparison

| Modification | Xanthine Oxidase IC (nM) | PPAR-γ Activation (%) | Reference |

|---|---|---|---|

| 5-Fluoro | 15 ± 2 | <10 | |

| 5-Chloro | 32 ± 5 | 45 ± 7 |

Advanced: What strategies optimize reaction yields for large-scale synthesis?

Answer:

- DoE (Design of Experiments) : Vary catalysts (e.g., Pd/C vs. CuI), solvents (DMF vs. DMSO), and temperatures to identify optimal conditions .

- Flow Chemistry : Continuous flow systems improve heat transfer and reduce side products during fluoropyridyl coupling .

- Purification : Use recrystallization from pyridine/water mixtures to enhance purity (>99%) and crystal uniformity for X-ray studies .

Basic: What are the primary biological targets of this compound?

Answer:

- Xanthine Oxidase (XO) : Fluoropyridyl-thiazole derivatives inhibit XO by competing with xanthine at the molybdenum center, reducing uric acid production .

- Metabolic Receptors : The carboxylic acid moiety may engage PPAR-γ or AMPK pathways, influencing glucose/lipid metabolism .

- Anti-Inflammatory Targets : Thiazole cores modulate COX-2 or NF-κB in preclinical models .

Advanced: How can computational modeling guide the design of analogs with improved pharmacokinetics?

Answer:

- ADMET Prediction : Use SwissADME to optimize logP (target 2–3) and polar surface area (<140 Ų) for oral bioavailability .

- MD Simulations : Simulate blood-brain barrier penetration; fluorinated analogs show increased lipophilicity but may require carboxylate prodrugs for CNS delivery .

- QSAR Models : Correlate electronic parameters (Hammett σ) of substituents with IC values to prioritize synthetic targets .

Basic: What crystallization conditions produce high-quality crystals for X-ray studies?

Answer:

- Solvent Systems : Slow evaporation from pyridine/water (1:3 v/v) yields block crystals .

- Temperature Control : Maintain 296 K during data collection to minimize thermal motion .

- Hydrogen Bonding : Co-crystallize with pyridine to stabilize O–H⋯N interactions (distance: 2.8 Å) .

Advanced: How do structural modifications impact thermal stability and polymorph formation?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.